molecular formula C22H23NO6S B2514672 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1448064-56-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B2514672
CAS RN: 1448064-56-9
M. Wt: 429.49
InChI Key: UKMKRZVSKAJAHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-(2-hydroxyphenyl)acetamide derivatives involves interactions with various reagents. For instance, the reaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, as described in the first paper . This suggests that the synthesis of the compound may also involve multi-step reactions with organosilanes or similar reagents to introduce the silaheterocyclic structures.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of amide groups and their conformational properties. The second paper discusses the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, highlighting the importance of interplanar angles between amide groups and the presence of hydrogen bonding in determining the overall molecular conformation . This information is relevant for understanding the potential molecular geometry and intermolecular interactions of the compound .

Chemical Reactions Analysis

The reactivity of N-(2-hydroxyphenyl)acetamide derivatives with alcohols, leading to the transformation into silanes, is an example of the chemical behavior of these compounds . This indicates that the compound of interest may also undergo reactions with nucleophiles, such as alcohols, which could be a significant aspect of its chemical reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The presence of silyl groups, as seen in the compounds discussed in the third paper, can affect properties such as solubility and stability . The specific substituents in the compound of interest, such as the isopropylsulfonyl group, would likely contribute to its unique physical and chemical properties, which could include its solubility in organic solvents, thermal stability, and reactivity towards various chemical agents.

Scientific Research Applications

Spectral and Microbial Studies

Research on Schiff base derivatives of similar acetamide compounds demonstrates their potential in developing new biological active compounds with significant antibacterial and antifungal effects. These compounds are synthesized through condensation reactions and verified using various spectroscopic techniques, indicating their utility in creating novel antimicrobial agents (Maru, Patel, & Yadav, 2015).

Synthesis and Antitumor Activity

Studies on benzothiazole derivatives bearing different heterocyclic rings have explored the antitumor activity of these compounds. By using a pharmacophoric group structure and screening against human tumor cell lines, researchers have identified compounds with considerable anticancer activity. This suggests the potential of such acetamide derivatives in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Silylation Reactions and Heterocycles

The interaction of certain acetamide derivatives with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds. These reactions, characterized by spectroscopic techniques, highlight the compound's role in synthesizing novel heterocycles with potential applications in materials science and pharmaceutical chemistry (Lazareva et al., 2017).

Antibacterial and Antifungal Activities

Research on 2-Mercaptobenzimidazole derivatives synthesized from various aldehydes and acetamides shows significant antibacterial and antifungal activity. These studies underscore the relevance of acetamide derivatives in discovering new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Antioxidant Activities

The synthesis and evaluation of new coumarin derivatives, including acetamide structures, for their antioxidant activities demonstrate the chemical's potential in creating compounds with significant antioxidative properties. Such research is crucial for developing new therapeutics aimed at combating oxidative stress-related diseases (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-16(2)30(25,26)19-8-5-17(6-9-19)13-22(24)23-11-3-4-12-27-18-7-10-20-21(14-18)29-15-28-20/h5-10,14,16H,11-13,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMKRZVSKAJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

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